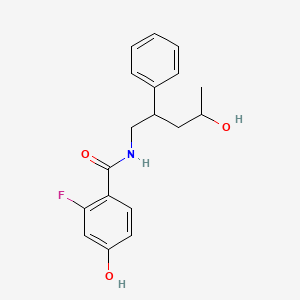![molecular formula C13H14FN3O3 B7642455 2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)
2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide is a synthetic compound with potential applications in scientific research. It is a member of the oxadiazole class of compounds and has been shown to have interesting biochemical and physiological effects in laboratory experiments. In
作用机制
The mechanism of action of 2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor by binding to a site distinct from the benzodiazepine binding site. This results in an enhancement of the activity of the receptor, leading to increased inhibition of neuronal activity. Additionally, it has been shown to act as an inhibitor of MAGL by binding to the active site of the enzyme and preventing the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it enhances the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. It has also been shown to inhibit the activity of MAGL, leading to increased levels of endocannabinoids. In vivo studies have shown that it has anxiolytic and anticonvulsant effects in animal models, which is consistent with its activity as a positive allosteric modulator of the GABA-A receptor.
实验室实验的优点和局限性
One advantage of using 2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide in lab experiments is its well-established synthesis method, which allows for efficient and reproducible production of the compound. Additionally, its activity as a positive allosteric modulator of the GABA-A receptor and an inhibitor of MAGL makes it a useful tool for studying the role of these targets in neurological and inflammatory disorders. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide. One direction is to further investigate its activity as a positive allosteric modulator of the GABA-A receptor and its potential as a treatment for anxiety and other neurological disorders. Another direction is to investigate its activity as an inhibitor of MAGL and its potential as a treatment for pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Overall, this compound is a promising compound with potential applications in scientific research.
合成方法
The synthesis of 2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide involves the reaction of 2-fluoro-5-methylphenol with ethyl chloroacetate in the presence of a base to form the intermediate ethyl 2-(2-fluoro-5-methylphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product, this compound. The synthesis method has been well established in the literature and has been shown to be efficient and reproducible.
科学研究应用
2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have activity as a positive allosteric modulator of the GABA-A receptor, which is a target for many drugs used to treat anxiety and other neurological disorders. Additionally, it has been shown to have activity as an inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. This makes it a potential candidate for the development of drugs to treat pain and inflammation.
属性
IUPAC Name |
2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-8-3-4-10(14)11(5-8)19-6-12(18)16-9(2)13-15-7-20-17-13/h3-5,7,9H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGBQTNRNGOXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC(=O)NC(C)C2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone](/img/structure/B7642384.png)

![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)
![N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)

![[3-(4-chlorophenoxy)phenyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7642417.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone](/img/structure/B7642427.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)